molecular formula C13H20N4O4 B8620294 7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate

7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate

Cat. No.: B8620294
M. Wt: 296.32 g/mol
InChI Key: RLAMWJAETDETPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-8H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylic acid 7-tert-butyl ester 2-ethyl ester is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-mediated synthesis to enhance reaction rates and yields. For example, performing the reaction at 140°C in a microwave medium can yield the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-8H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylic acid 7-tert-butyl ester 2-ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogenation over palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of Pd/C.

    Substitution: Nucleophiles such as amines or alcohols in an organic solvent.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their potential biological activities.

Scientific Research Applications

5,6-Dihydro-8H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylic acid 7-tert-butyl ester 2-ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate apart is its dual ester functionality, which allows for further chemical modifications and potentially enhances its biological activity.

Properties

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate

InChI

InChI=1S/C13H20N4O4/c1-5-20-11(18)10-14-9-8-16(6-7-17(9)15-10)12(19)21-13(2,3)4/h5-8H2,1-4H3

InChI Key

RLAMWJAETDETPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCN(CC2=N1)C(=O)OC(C)(C)C

Origin of Product

United States

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